Methyl 3-(2-bromophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-bromophenyl)-3-oxopropanoate (also known as MBOP) is an organic compound that is widely used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 81-83 °C and a boiling point of 236-237 °C. It is soluble in water, ethanol, and methanol and has been used in various scientific research applications. MBOP has a wide range of biochemical and physiological effects and has been used to study various biological processes.
Scientific Research Applications
Synthesis and Chemical Transformations
Heterocyclic Compound Synthesis : Methyl 3-(2-bromophenyl)-3-oxopropanoate is used in the synthesis of various heterocyclic compounds. For instance, its reactions with zinc and arylcarbaldehydes yield 5-aryl-2,2-dimethyl-4-oxaspiro[5.6]dodecan-1.3-diones and 3-aryl-4,4-dimethyl-2-oxaspiro[5.6]dodecan-1.5-diones (Kirillov, Melekhin, & Bogatyrev, 2008).
Formation of Substituted Thiophenes : It's instrumental in the Meerwein reaction to prepare methyl 3-aryl-2-bromo-2-chloropropanoates. These compounds serve as starting materials for creating substituted 3-hydroxythiophenes (Ostapiuk et al., 2021).
Preparation of Spirocompounds : this compound is used to form spirocompounds like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones, which are significant in various chemical syntheses (Shchepin, Kirillov, & Nedugov, 2003).
Biomedical Applications
Biomedical Compound Synthesis : The compound aids in creating 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which has potential applications in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antiproliferative Activity : Derivatives of this compound have been investigated for their antiproliferative activity, indicating potential use in cancer research (Yurttaş, Evren, & Özkay, 2022).
Material Science and Analytical Chemistry
Photoreactive Materials : The compound is also important in photochemical studies. It reacts differently in various solvents, leading to the formation of materials like benzocyclobutenols and naphthalenones (Saito et al., 1998).
Spectroscopic Analysis and Computational Studies : It's used in spectroscopic characterizations, providing valuable data for computational chemistry and material science, as seen in studies like the characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate (Diwaker et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that the compound may play a role in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways.
Result of Action
As a potential reagent in sm cross-coupling reactions , the compound could facilitate the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds.
Action Environment
It is known that the success of sm cross-coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPQBSYXCTIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373744 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294881-08-6 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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